4-(Pyrrolidine-1-carbonyl)quinolin-2-ol
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Overview
Description
4-(Pyrrolidine-1-carbonyl)quinolin-2-ol is a chemical compound with the molecular formula C14H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)quinolin-2-ol typically involves the reaction of quinoline derivatives with pyrrolidine and carbonyl-containing reagents. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with pyrrolidine occurs in the presence of a copper catalyst . The reaction conditions often include the use of a base such as sodium azide and a ligand like proline in a green solvent such as aqueous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-carbonyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming quinolin-2-ol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide and copper catalysts are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, quinolin-2-ol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(Pyrrolidine-1-carbonyl)quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-quinolin-4-one
- 1-(2-Aminoethyl)quinolin-2(1H)-one hydrochloride
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4-(Pyrrolidine-1-carbonyl)quinolin-2-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its pyrrolidine and carbonyl groups provide sites for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H14N2O2/c17-13-9-11(14(18)16-7-3-4-8-16)10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
InChI Key |
ZMLZEGWGMVMIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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